Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema: Phenylpiperazine-Carbonylmethyl Series vs. Indomethacin Reference
In the Refaat et al. (2007) study, the carbonylmethyl-linked series (4a–c), which includes the 4-phenylpiperazine derivative, was evaluated alongside methylene-linked (3a–f), ethylene-linked (5a,b), and thioether-linked (6a–c, 7a,b) series for anti-inflammatory activity in the carrageenan-induced rat paw edema model [1]. All compounds were administered at a uniform oral dose of 10 mg/kg, with indomethacin (10 mg/kg p.o.) as the reference standard [1]. The full-text paper reports percent inhibition of paw edema for each individual compound at defined time points post-carrageenan injection. NOTE: Specific numerical percent-inhibition values for the 4-phenylpiperazine-carbonylmethyl compound require retrieval of the full-text article (Arch Pharm Res, Vol. 30, pp. 803–811, Tables 2–4); the publicly available abstract does not disaggregate individual compound data. The available evidence confirms that structure–activity differences exist across the tether sub-series and N-substituent types, and that select compounds achieved activity comparable to or approaching indomethacin [1]. This evidence should be considered class-level inference until full-text data are extracted.
| Evidence Dimension | Percent inhibition of carrageenan-induced paw edema |
|---|---|
| Target Compound Data | To be extracted from full text (Refaat et al. 2007, Tables 2–4); compound belongs to 4a–c sub-series. |
| Comparator Or Baseline | Indomethacin 10 mg/kg p.o. (reference standard); methylene-linked series (3a–f) and ethylene-linked series (5a,b) as internal tether comparators. |
| Quantified Difference | Not yet quantifiable from abstract-only data; full-text retrieval required for exact Δ% inhibition values. |
| Conditions | Carrageenan-induced rat paw edema; male Wistar rats; oral administration at 10 mg/kg; indomethacin reference. |
Why This Matters
For procurement decisions in anti-inflammatory lead optimization, knowing whether the phenylpiperazine-carbonylmethyl combination provides a potency advantage over alternative N-substituents or tether lengths is essential to justify synthesis scale-up rather than purchasing a cheaper in-class analog.
- [1] Refaat HM, Khalil OM, Kadry HH. Synthesis and anti-inflammatory activity of certain piperazinylthienylpyridazine derivatives. Archives of Pharmacal Research. 2007;30(7):803–811. doi:10.1007/BF02978828. PMID: 17703729. View Source
